5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid
Overview
Description
The compound “5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom. The thiazole ring is substituted with a methyl group at the 5-position and a carboxylic acid group at the 4-position. The 2-position of the thiazole ring is substituted with an amino group that is further substituted with a trifluoromethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the trifluoromethylphenyl group, and the carboxylic acid group. The trifluoromethyl group would likely introduce a significant degree of electron-withdrawing character, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing trifluoromethyl group and the electron-donating amino group. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the carboxylic acid group could allow for hydrogen bonding .Scientific Research Applications
Synthesis and Chemical Properties
5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid and its derivatives have been extensively studied for their diverse chemical properties and synthesis pathways. For instance, the cross-Claisen condensation method has been identified as a versatile chemical route to synthesize orthogonally protected amino(thiazole) carboxylic acids (ATCs), which are valuable for mimicking secondary structures of proteins such as helices and β-sheets, due to their constrained heterocyclic γ-amino acids built around a thiazole ring (Mathieu et al., 2015). Moreover, direct C–H arylations and Buchwald–Hartwig aminations of 4-methylthiazole have been employed to synthesize 5-N-Arylamino-4-methylthiazoles, demonstrating the modification potential of thiazole derivatives in photophysical properties (Murai et al., 2017).
Photophysical Applications
The synthesized 5-N-Arylamino-4-methylthiazoles show potential in photophysical applications due to their tunable absorption and emission properties, which can be adjusted by substituting different groups at the thiazole core. This has implications for the development of new materials for optical and electronic applications (Murai et al., 2017).
Future Directions
Properties
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c1-6-9(10(18)19)17-11(20-6)16-8-4-2-3-7(5-8)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMQKDNOJSLTAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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